8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
Description
8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
Properties
IUPAC Name |
8-methoxy-3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-26-18-5-2-4-15-12-17(21(25)28-19(15)18)20(24)23-6-3-11-29-14-16(23)13-22-7-9-27-10-8-22/h2,4-5,12,16H,3,6-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGTQQLNDKPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCSCC3CN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple steps. The starting material, ethyl 8-methoxycoumarin-3-carboxylate, undergoes a series of reactions to introduce the morpholinomethyl and thiazepane moieties. The key steps include:
Substitution Reactions:
Chemical Reactions Analysis
2.2. Functionalization at Position 3
The 3-acetyl group is introduced via Friedel-Crafts acylation or Vilsmeier-Haack reaction , followed by substitution with the 1,4-thiazepane-morpholine unit. A representative pathway involves:
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Acylation : Reaction of 8-methoxycoumarin with acetyl chloride/AlCl<sub>3</sub> to form 3-acetyl-8-methoxycoumarin .
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Condensation : Reaction with 3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl chloride in DMF under basic conditions (K<sub>2</sub>CO<sub>3>/sub>) .
3.1. Nucleophilic Acyl Substitution
The 3-carbonyl group reacts with amines or thiols to form amides or thioesters. For example:
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Reaction with aniline : Forms 3-(N-phenylcarbamoyl) derivatives in 70–75% yield .
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Catalyst : DMAP (4-dimethylaminopyridine) in CH<sub>2</sub>Cl<sub>2</sub>.
3.2. Cycloaddition Reactions
The coumarin core participates in 1,3-dipolar cycloadditions with azomethine ylides or nitrones. A study on analogous coumarins reported:
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Reactants : 3-Acetylcoumarin + azomethine ylide (generated from sarcosine/ninhydrin).
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Product : Spiropyrrolidine-indenoquinoxaline hybrids in 65–78% yield .
3.3. Coordination Chemistry
The morpholine and thiazepane moieties act as ligands for transition metals. Example:
Biological Activity and Derivatization
Derivatives of this compound show promise in:
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Anticancer activity : Inhibition of HEPG2 liver carcinoma cells (IC<sub>50</sub> = 2.7–4.9 µM for similar coumarin-thiazole hybrids) .
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Antiviral potential : Structural analogs inhibit viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) via morpholine-thiazepane interactions .
Table 1: Reaction Conditions for Key Transformations
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target Activity | IC<sub>50</sub> (µM) | Reference |
|---|---|---|---|
| Coumarin-Thiazole Hybrids | HEPG2 Liver Carcinoma | 2.70–4.90 | |
| Morpholine-Derived Coumarins | SARS-CoV-2 M<sup>pro</sup> | 14.50 |
Mechanistic Insights
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Electrophilic Substitution : The electron-rich C-6 position of coumarin undergoes nitration or halogenation, but the 8-methoxy group directs reactivity to C-5/C-7 .
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Ring-Opening of Thiazepane : Under acidic conditions, the thiazepane moiety undergoes ring-opening to form thiol intermediates, enabling further functionalization .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple molecular targets and pathways:
Caspase Activation: The compound activates caspase-3/7 proteins, leading to the induction of apoptosis in cancer cells.
β-Tubulin Polymerization Inhibition: It significantly inhibits β-tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest.
Cell Cycle Arrest: The compound induces cell cycle arrest at the G1/S phase, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
8-methoxycoumarin-3-carboxamide: Similar in structure but lacks the morpholinomethyl and thiazepane moieties.
5-bromo-8-methoxycoumarin-3-carboxamide: Contains a bromine atom, which enhances its biological activity.
Ethyl 8-methoxycoumarin-3-carboxylate: Serves as a precursor in the synthesis of various coumarin derivatives.
These comparisons highlight the unique structural features and enhanced biological activities of this compound.
Biological Activity
8-Methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy studies, and potential clinical applications.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 358.44 g/mol
The structure features a chromenone core, which is known for various biological activities, modified with a morpholinomethyl group and a thiazepane carbonyl moiety.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as protein arginine methyltransferases (PRMTs), which are implicated in cancer progression and other diseases .
- Modulation of Signaling Pathways : It may interact with various signaling pathways, influencing cellular proliferation and apoptosis.
- Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For example, compounds with similar structural features showed IC50 values in the low micromolar range against breast cancer cells .
- Mechanistic Insights : The anticancer effects are often linked to the modulation of cell cycle regulators and apoptotic pathways. Research suggests that these compounds can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .
Case Studies
- Study on Anticancer Effects : A study published in 2020 explored the effects of a related thiazepane derivative on human leukemia cells. The results indicated significant reduction in cell viability and enhanced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of thiazepane derivatives against resistant bacterial strains, the compound exhibited promising results, leading to further investigation into its potential as an alternative antibiotic treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
